7-CHLORO-4-(METHYLSULFANYL)-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE
Description
7-Chloro-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a benzene ring and a pyran moiety. Key substituents include:
- 7-Chloro: A chlorine atom at position 7, which enhances electronegativity and influences binding interactions.
- 2-Phenyl: A phenyl ring at position 2, which may enhance π-π stacking interactions in biological targets.
Its chromeno[2,3-d]pyrimidine scaffold differentiates it from simpler pyrimidine derivatives, offering unique conformational rigidity .
Properties
IUPAC Name |
7-chloro-4-methylsulfanyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c1-23-18-14-10-12-9-13(19)7-8-15(12)22-17(14)20-16(21-18)11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCXALXJOBZMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate at room temperature. The mixture is then heated to reflux (78°C) and monitored using TLC. After the reaction, the mixture is concentrated under reduced pressure, and the pH is adjusted to 1-2 using 6M hydrochloric acid. The resulting product is filtered and dried to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Suzuki Coupling: It can also undergo Suzuki coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while Suzuki coupling can produce biaryl compounds.
Scientific Research Applications
7-Chloro-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit thymidylate synthase, a key enzyme in DNA synthesis.
Biological Studies: It is used in studies involving kinase inhibitors, which are crucial for understanding cell signaling pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-chloro-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine involves its interaction with molecular targets such as thymidylate synthase. By inhibiting this enzyme, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to receptor tyrosine kinases, inhibiting their activity and affecting cell signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthesis, and biological activity of 7-chloro-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine with analogous compounds from the evidence:
Key Findings:
The 7-chloro substituent in the target is distinct from the 7-(methylsulfonyl) group in lexibulin/SRI-32007, which may reduce metabolic oxidation risks compared to sulfonyl groups .
Substituent Effects :
- Methylsulfanyl (SCH₃) at position 4 in the target compound is less polar than methylsulfonyl (SO₂CH₃) in lexibulin/SRI-32007, possibly improving membrane permeability .
- The 2-phenyl group in the target aligns with the 7-phenyl in ’s compound, suggesting shared π-stacking capabilities but divergent positional effects .
Synthetic Routes :
- The target’s synthesis may parallel the microwave-assisted Suzuki coupling described in for introducing aryl groups .
- Unlike ’s SNAr-based sulfanyl introduction, the target’s methylsulfanyl group might require thiolation steps under basic conditions .
Biological Activity: While SRI-32007 () demonstrated anti-HBV activity, the target’s chromeno core and chloro/sulfanyl substituents could modulate activity against different viral or kinase targets .
Biological Activity
7-Chloro-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 299.75 g/mol. The compound features a chromeno-pyrimidine scaffold, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have demonstrated that derivatives of chromeno-pyrimidine compounds exhibit notable antitumor properties. For instance, compounds synthesized from this scaffold were tested against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The results indicated that several derivatives showed cytotoxic effects at low micromolar concentrations, suggesting their potential as anticancer agents.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | MCF7 | 10 |
| 2 | HCT116 | 15 |
| 3 | HepG2 | 12 |
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Bacillus cereus | 64 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound has shown promising anti-inflammatory activity. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines in activated macrophages.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of the chromeno-pyrimidine scaffold and evaluated their biological activities. Among these, a specific derivative exhibited an IC50 value of 8 μM against MCF7 cells, outperforming traditional chemotherapeutics like doxorubicin .
- Mechanism of Action : Research indicated that the compound inhibits cell proliferation through the induction of apoptosis in cancer cells. This mechanism was confirmed by flow cytometry analysis showing increased annexin V staining in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
